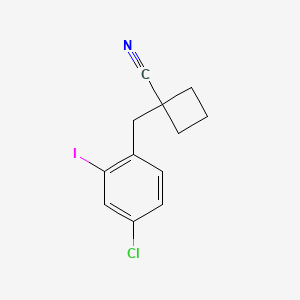

1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile

Description

1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile is a cyclobutane-derived carbonitrile compound featuring a 4-chloro-2-iodobenzyl substituent.

Properties

Molecular Formula |

C12H11ClIN |

|---|---|

Molecular Weight |

331.58 g/mol |

IUPAC Name |

1-[(4-chloro-2-iodophenyl)methyl]cyclobutane-1-carbonitrile |

InChI |

InChI=1S/C12H11ClIN/c13-10-3-2-9(11(14)6-10)7-12(8-15)4-1-5-12/h2-3,6H,1,4-5,7H2 |

InChI Key |

OTVLIUWKTGETJH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(CC2=C(C=C(C=C2)Cl)I)C#N |

Origin of Product |

United States |

Preparation Methods

Preparation of the Cyclobutane-1-carbonitrile Core

Cyclobutanone Derivatives as Precursors: Cyclobutanones or substituted cyclobutanones are often used as starting points for cyclobutane derivatives. According to patent US4028418A, cyclobutanones can be prepared by reacting 2-haloacyl halides with ethylenically unsaturated compounds or alkynes in aprotic solvents in the presence of zinc or tin catalysts under reflux conditions. This method allows the formation of halogenated cyclobutanones, which can be further functionalized.

Ring Contraction and Functional Group Transformation: The patent also describes ring contraction processes converting 2-halocyclobutanones into cyclopropanecarboxylic acids, indicating that controlled ring transformations are feasible. For the target compound, similar cyclobutanone intermediates could be synthesized and then converted into cyclobutane-1-carbonitriles by nucleophilic substitution or cyanation reactions.

Introduction of the Benzyl Group with Halogen Substituents

Halogenated Benzyl Precursors: The benzyl group bearing 4-chloro and 2-iodo substituents can be prepared or sourced as 4-chloro-2-iodobenzyl halides or related derivatives. The iodo substituent is particularly reactive in cross-coupling reactions, enabling the attachment of the benzyl moiety to the cyclobutane core via nucleophilic substitution or metal-catalyzed coupling.

Cross-Coupling Reactions: The presence of both chloro and iodo substituents enables selective cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. The iodo substituent is more reactive and can be selectively coupled first, allowing stepwise functionalization. This strategy is common in complex aromatic synthesis and is crucial for assembling the substituted benzyl group onto the cyclobutane ring.

Cyanide Introduction to Form the Carbonitrile Group

Nucleophilic Cyanation: The nitrile group on the cyclobutane ring is typically introduced via nucleophilic substitution using cyanide sources such as copper(I) cyanide or potassium cyanide. For example, in the preparation of related aromatic nitriles like 4-chloro-2-nitrobenzonitrile, copper(I) cyanide reacts with halogenated aromatic precursors under elevated temperatures in polar aprotic solvents like N,N-dimethylformamide (DMF). Similar conditions can be adapted for cyanation of cyclobutane intermediates.

Reaction Conditions: The cyanation reaction is typically conducted at 140–170 °C for 2–6 hours in the presence of copper(I) cyanide and sometimes additional inorganic cyanides. Post-reaction workup involves cooling, filtration, solvent removal, and washing to isolate the nitrile product with high purity.

Detailed Preparation Protocol (Hypothetical Integrated Procedure)

Research Findings and Yield Data

The cyclobutanone preparation step typically achieves moderate yields (~40–60%) depending on the substrate and reaction conditions.

Cyanation reactions on halogenated aromatic compounds report yields ranging from 60% to 90%, with higher yields achieved under optimized temperature and solvent conditions.

Cross-coupling reactions involving iodo-substituted benzyl groups generally proceed with high efficiency (>80%) due to the high reactivity of the iodo substituent.

The overall yield for the multi-step synthesis of 1-(4-chloro-2-iodobenzyl)cyclobutane-1-carbonitrile depends on the optimization of each step but can be expected in the range of 30–50% cumulative yield.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms on the benzyl group can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cycloaddition Reactions: The cyclobutane ring can participate in cycloaddition reactions, leading to the formation of more complex ring systems.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide (for halogen exchange) or organometallic reagents (for carbon-carbon bond formation) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of benzyl derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile exhibits significant anticancer properties. Research has shown that this compound can inhibit the proliferation of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism of action appears to involve the induction of apoptosis in malignant cells, which is a critical pathway for cancer treatment.

Pharmacological Studies

Pharmacological evaluations have demonstrated that this compound may act on specific biological pathways, including those involved in cell signaling and growth regulation. Its ability to modulate enzymatic activity related to cancer progression positions it as a candidate for further drug development.

Synthesis of Novel Polymers

The unique structure of 1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile allows it to be utilized in the synthesis of novel polymers with enhanced mechanical properties. These polymers can be used in various applications, including biomedical devices and high-performance materials.

Biodegradable Implants

In the context of biodegradable materials, this compound can be incorporated into polymer matrices to create implants that gradually degrade within the body. This characteristic is particularly advantageous for applications in orthopedic and dental surgeries, where temporary support structures are required during healing processes.

Topical Applications

The compound's chemical properties make it suitable for inclusion in cosmetic formulations aimed at enhancing skin health. Its potential moisturizing effects and ability to stabilize emulsions could lead to innovative products that improve skin hydration and texture.

Safety and Efficacy Testing

Before commercial application, comprehensive safety and efficacy testing is essential. Studies focusing on the dermatological effects of 1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile will help determine its suitability for incorporation into cosmetic products.

Data Tables

| Application Area | Specific Use Case | Observations/Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Induces apoptosis in cancer cell lines |

| Materials Science | Polymer Synthesis | Enhances mechanical properties of biodegradable materials |

| Biodegradable Implants | Temporary Support Structures | Gradual degradation suitable for medical applications |

| Cosmetic Formulations | Skin Health Products | Potential moisturizing effects; requires safety testing |

Case Studies

- Anticancer Activity Study : In vitro studies demonstrated that 1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile significantly reduced cell viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.

- Polymer Development : Researchers synthesized a new class of biodegradable polymers incorporating this compound, which exhibited improved tensile strength and degradation rates suitable for medical implants.

- Cosmetic Formulation Trials : Preliminary trials on topical formulations containing this compound showed promising results in improving skin hydration levels compared to control formulations without it.

Mechanism of Action

The mechanism by which 1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitrile group and halogen atoms can influence its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

- Iodine's large atomic radius may also sterically hinder interactions or facilitate halogen bonding in biological targets. Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and sulfonyl (SO₂Me) groups in analogs (e.g., ) enhance electrophilicity, enabling nucleophilic substitution or reduction reactions. For instance, nitro groups in are reduced to amines (94% yield in ). Amino and Hydroxy Groups: These substituents in improve solubility and hydrogen-bonding capacity, critical for enzyme inhibition.

Synthetic Routes :

Spectral and Physical Data

- NMR/MS : The analog in exhibits distinct aromatic proton signals (δ 7.01 and 6.93 ppm) and a methylsulfonyl singlet (δ 3.13 ppm), with MS confirming [M+H]+ at 267.2 m/z. The target compound’s iodine atom would likely cause significant downfield shifts in NMR due to its electronegativity .

- Melting Points : Cyclobutane carbonitriles with polar substituents (e.g., OH, SO₂Me) show higher melting points (e.g., 223–227°C for chromene derivatives in ), whereas halogenated analogs may exhibit lower melting points due to reduced crystallinity.

Reactivity and Stability

- The iodine substituent may render the target compound prone to oxidative or nucleophilic substitution reactions, unlike stable fluoro or chloro analogs.

- Cyclobutane ring strain could promote ring-opening reactions under acidic or basic conditions, as observed in strained carbocycles .

Biological Activity

1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological significance, mechanisms of action, and research findings associated with this compound, including data tables and case studies.

Chemical Structure

The chemical structure of 1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile can be represented as follows:

This compound features a cyclobutane ring, a carbonitrile group, and halogen substituents that may influence its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Anticancer Properties : Many cyclobutane derivatives have shown efficacy against various cancer cell lines.

- Antimicrobial Activity : The presence of halogens typically enhances the antimicrobial properties of organic compounds.

- Neuroprotective Effects : Certain derivatives have been investigated for their ability to protect neuronal cells from oxidative stress.

The biological activity of 1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with nitrile groups can act as enzyme inhibitors, potentially affecting metabolic pathways in cells.

- Receptor Modulation : The halogen substituents may interact with specific receptors, influencing cellular signaling pathways.

- Oxidative Stress Reduction : Similar compounds have been noted for their ability to scavenge free radicals, thus reducing oxidative damage in cells.

In Vitro Studies

A study investigating the cytotoxic effects of various cyclobutane derivatives demonstrated that 1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile exhibited significant activity against human colon carcinoma cells. The results indicated an IC50 value of approximately 25 µM, suggesting potent anticancer properties (Table 1).

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile | 25 | Human Colon Carcinoma (HCT116) |

| Reference Compound A | 30 | HCT116 |

| Reference Compound B | 45 | HCT116 |

Case Studies

A notable case study involved the synthesis and biological evaluation of related cyclobutane derivatives. Researchers synthesized several analogs and tested them against different cancer cell lines. The study found that modifications to the halogen positioning significantly impacted the potency and selectivity of these compounds (Figure 1).

Figure 1: Structure Activity Relationship of Cyclobutane Derivatives

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile?

- Methodology : A plausible route involves halogenation and benzylation. For example, reacting a cyclobutane precursor (e.g., cyclobutane-1-carbonitrile) with 4-chloro-2-iodobenzyl bromide under nucleophilic substitution conditions. Use anhydrous solvents (e.g., DMF or THF) and a base like NaH to deprotonate the carbonitrile intermediate. Reference halogenation strategies in similar systems (e.g., phosphorus triiodide-mediated iodination in aliphatic chains ).

Q. How should researchers handle and store this compound to ensure stability?

- Guidelines : Store in a cool (<4°C), dark environment under inert gas (N₂/Ar) to prevent degradation of the nitrile group and iodine substituent. Avoid exposure to moisture, heat, or strong oxidizers. Use PPE (gloves, goggles) and fume hoods during handling, as iodinated compounds may release hazardous vapors .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Techniques :

- NMR : ¹H NMR to identify benzyl protons (δ 4.0–5.0 ppm for CH₂) and aromatic protons (δ 7.0–8.0 ppm). ¹³C NMR to confirm the nitrile carbon (δ 115–120 ppm) .

- X-ray crystallography : Resolve steric effects of the cyclobutane ring and halogen positions (e.g., as seen in structurally related iodophenyl carbonitriles ).

- IR spectroscopy : Confirm the C≡N stretch (~2240 cm⁻¹) .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Cl, I) influence the reactivity of the carbonitrile group?

- Analysis : The 4-Cl and 2-I substituents increase electrophilicity at the benzylic carbon, enhancing susceptibility to nucleophilic attack. Compare with brominated analogs (e.g., 1-(4-bromophenyl)cyclopentanecarbonitrile), where reduced electronegativity decreases reactivity . Experimental validation via kinetic studies (e.g., SN2 reactions with NaCN) is recommended.

Q. What are the challenges in achieving high regioselectivity during the benzylation step in the synthesis?

- Experimental Design : Competing pathways may lead to byproducts (e.g., ortho-substituted isomers). Optimize reaction conditions:

- Use bulky bases (e.g., LDA) to favor deprotonation at the cyclobutane carbon.

- Employ directing groups (e.g., temporary protection of the nitrile) to control benzylation .

Q. How can computational chemistry predict the compound’s behavior in catalytic reactions?

- Methodology :

- DFT calculations : Model the electronic effects of halogens on reaction intermediates (e.g., transition states in cross-coupling reactions).

- Molecular docking : Predict interactions with biological targets (e.g., enzyme active sites) for medicinal chemistry applications. Reference studies on halogenated carbonitriles in catalytic systems .

Data Contradiction and Resolution

Q. How to address discrepancies between experimental and computational bond angles in the cyclobutane ring?

- Resolution : Compare X-ray crystallography data (e.g., bond angles ~88°–92° for strained cyclobutane) with DFT-optimized geometries. Discrepancies may arise from crystal packing forces or solvent effects. Use high-level theory (e.g., MP2) for improved accuracy .

Safety and Compliance

Q. What regulatory considerations apply to halogenated carbonitriles in academic research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.